molecular formula C7H3ClFNS B142524 2-Chloro-5-fluorobenzothiazole CAS No. 154327-27-2

2-Chloro-5-fluorobenzothiazole

Cat. No. B142524
CAS RN: 154327-27-2
M. Wt: 187.62 g/mol
InChI Key: IHMBREJYLPBYSM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzothiazole (CFBT) is a synthetic organic compound belonging to the benzothiazole family. It is a colourless solid with a melting point of 150 °C and a boiling point of 230 °C. CFBT is a widely used chemical in the pharmaceutical and agricultural industries, as well as in the laboratory for various scientific applications. CFBT is a versatile compound that can be used as a starting material for the synthesis of many other compounds. It has a wide variety of uses due to its unique properties, such as its low toxicity, low volatility, and low reactivity.

Scientific Research Applications

Benzothiazoles in Chemotherapy

Benzothiazoles, including derivatives like 2-Chloro-5-fluorobenzothiazole, are noted for their extensive pharmaceutical applications across a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are highlighted as potential antitumor agents due to their ability to serve as ligands for various biomolecules. This versatile characteristic of benzothiazoles, particularly 2-arylbenzothiazoles, has attracted significant interest in medicinal chemistry for the development of chemotherapeutic agents. The structural simplicity and ease of synthesis of benzothiazoles provide a substantial foundation for the creation of chemical libraries that could lead to the discovery of new chemical entities for market progression, emphasizing their growing importance in drug discovery and the treatment of cancer (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Synthesis and Applications in Organic Chemistry

The synthesis of 2-arylthio-benzazoles, including this compound, has garnered attention due to their diverse biological and pharmacological properties. The C–S cross-coupling of corresponding 2-mercaptobenzazoles with various electrophilic coupling partners is a prevalent method for creating 2-arylthio-benzazoles. This approach is notable for its satisfactory yield, broad substrate scope, and high generality, making it an attractive method for constructing various 2-arylthio-benzazoles. Such compounds are of significant interest in the development of new therapeutic agents and in the exploration of their pharmacological activities (Vessally, Mohammadi, Hosseinian, Didehban, & Edjlali, 2018).

2-Guanidinobenzazoles in Medicinal Chemistry

2-Guanidinobenzazoles, a category that includes modified benzothiazoles, show potential in modifying the biological activity of heterocycles. These compounds, due to the guanidine group, are considered as super bases and could alter the pharmacological activities of benzazoles, making them significant in medicinal chemistry. The review covers synthetic approaches to 2-Guanidinobenzazoles, highlighting their potential therapeutic applications and mechanistic insights into their pharmacological activities. This includes cytotoxic activities and inhibition of cell proliferation through mechanisms like angiogenesis and apoptosis, providing a comprehensive overview of the chemical and pharmacological aspects of these compounds (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Structural Modifications and Chemotherapeutic Potential

Recent advancements in the structural modifications of benzothiazoles and their conjugate systems underscore their potential as chemotherapeutics. 2-Arylbenzothiazoles, in particular, have emerged as crucial pharmacophores in the development of antitumor agents. This review focuses on the development of new benzothiazoles and their conjugates as antitumor agents, including their in vitro and in vivo screenings, structure–activity relationships (SAR), mechanisms, pharmacokinetics, and clinical use. It highlights the need for further characterization of their toxicity for safe clinical usage in cancer treatment, suggesting a promising future for benzothiazole-based compounds in chemotherapy (Ahmed, Yellamelli Valli Venkata, Mohammed, Sultana, & Methuku, 2012).

properties

IUPAC Name

2-chloro-5-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMBREJYLPBYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459763
Record name 2-Chloro-5-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154327-27-2
Record name 2-Chloro-5-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (50 μL, 0.65 mmol) was added neat to 5-fluoro-1,3-benzothiazole-2-thiol (100 mg, 0.54 mmol). The mixture was stirred at ambient temperature for 1 h, then heated at 60° C. for 30 minutes. The resulting solution was cooled to rt, and poured onto ice. The title compound was collected by filtration, washed with water, and dried under vacuum. The solid obtained was used without further purification; LC-MS m/z 188.1 (MH+), ret. time 3.27 min.
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 242 g (3.5 mol) of sodium nitrite in 440 ml of water is added dropwise with stirring to a mixture, cooled to -10° C., of 147 g (0.87 mol) of 2-amino-5-fluoro-benzothiazole, 1700 ml of conc. hydrochloric acid and 20 g of copper power and the reaction mixture is stirred at 0° C. for 60 minutes and at 50° C. for a further 60 minutes. It is then extracted with chloroform and the solvent is carefully removed by distillation from the organic phase in a water-jet vacuum. 80 g (49% of theory) of 2-chloro-5-fluoro-benzothiazole are obtained as a crystalline residue of melting point 69° C.
Quantity
242 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step Two
Quantity
1700 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
20 g
Type
catalyst
Reaction Step Two

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